3-Bromo-3-methyl-2-butanone
Overview
Description
3-Bromo-3-methyl-2-butanone is a chemical compound that falls within the category of bromoketones. It is a byproduct in the synthesis of 1-bromo-3-methyl-2-butanone, which is a compound of interest due to its potential applications in organic synthesis. The compound is known to be a lachrymator and a skin irritant, indicating that it can cause tears and irritation upon contact with skin or eyes .
Synthesis Analysis
The synthesis of 1-bromo-3-methyl-2-butanone, which yields 3-bromo-3-methyl-2-butanone as a byproduct, involves the use of methanol and 3-methyl-2-butanone as starting materials. The process includes several steps, starting from 2-butanone, proceeding through intermediates such as 2-methyl-2-ethyl-1,3-dioxolane and 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, and finally leading to the desired bromoketone . The synthesis of related brominated compounds, such as 1-bromo-3-buten-2-one, has also been investigated, providing insights into the reactivity and potential applications of these bromoketones in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1-bromo-3-methyl-2-butene, a related compound, has been studied using electron diffraction. The study revealed that the major component of the vapor consists of the gauche conformer, providing information on the conformational preferences of such brominated compounds . Although this study does not directly analyze 3-bromo-3-methyl-2-butanone, it provides a context for understanding the structural characteristics of brominated ketones.
Chemical Reactions Analysis
The reactivity of bromoketones has been explored in various studies. For instance, 3-bromo-2-butanone 1,4-bisphosphate has been synthesized as an affinity label for ribulosebisphosphate carboxylase, demonstrating the potential of bromoketones to selectively modify active-site residues of enzymes . Additionally, the synthesis of 4-aryl-3-bromo-2(5H)-furanones from dibromo furanone precursors has been reported, showcasing the versatility of bromoketones in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-3-methyl-2-butanone are not directly reported in the provided papers. However, the properties of related bromoketones and their reactivity patterns can provide indirect insights. For example, the kinetics and mechanism of the reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms have been studied, indicating the susceptibility of such compounds to atmospheric oxidation processes . This suggests that bromoketones like 3-bromo-3-methyl-2-butanone may also undergo similar reactions under atmospheric conditions.
Scientific Research Applications
Application 1: Synthesis of N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide
- Summary of the Application: 3-Bromo-2-butanone is used as a reactant to synthesize N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide by reacting with N-acetylguanidine under acidic conditions .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Application 2: Preparation of 4,5-dimethyl-1,3-dithiol-2-one
- Summary of the Application: 3-Bromo-2-butanone is involved in the preparation of 4,5-dimethyl-1,3-dithiol-2-one . This is achieved by reaction with potassium o-isopropylxanthate, which on treatment with sulfuric acid gives 4,5-dimethyl-1,3-dithiol-2-one .
- Methods of Application: The specific experimental procedures and technical details involve the reaction of 3-Bromo-2-butanone with potassium o-isopropylxanthate. This compound is then treated with sulfuric acid to yield 4,5-dimethyl-1,3-dithiol-2-one .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Application 3: Aromatic Bromination
- Summary of the Application: 3-Bromo-3-methyl-2-butanone is used as a reagent for aromatic bromination with sodium hydride in DMSO .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Application 4: Preparation of Fused Heterocycles
- Summary of the Application: 3-Bromo-3-methyl-2-butanone is used in a microwave-assisted preparation of fused heterocycles .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Application 5: Aromatic Bromination
- Summary of the Application: 3-Bromo-3-methyl-2-butanone is used as a reagent for aromatic bromination with sodium hydride in DMSO .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Application 6: Microwave-Assisted Preparation of Fused Heterocycles
Safety And Hazards
3-Bromo-3-methyl-2-butanone is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is advised to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
properties
IUPAC Name |
3-bromo-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCWDDGZFBAXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322805 | |
Record name | 3-Bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3-methyl-2-butanone | |
CAS RN |
2648-71-7 | |
Record name | 2648-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-3-methyl-2-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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